2',4'-Difluoro-biphenyl-4-sulfonyl chloride
Overview
Description
2’,4’-Difluoro-biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . It is an aryl sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the biphenyl structure and a sulfonyl chloride group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-biphenyl-4-sulfonyl chloride typically involves the reaction of 2’,4’-difluoro-biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction can be represented as follows:
2’,4’-Difluoro-biphenyl+Chlorosulfonic acid→2’,4’-Difluoro-biphenyl-4-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of 2’,4’-Difluoro-biphenyl-4-sulfonyl chloride involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2’,4’-Difluoro-biphenyl-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-biphenyl-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar structure but lacks the biphenyl moiety.
Biphenyl-4,4’-disulfonyl chloride: Contains two sulfonyl chloride groups but lacks fluorine atoms.
Uniqueness
2’,4’-Difluoro-biphenyl-4-sulfonyl chloride is unique due to the presence of both fluorine atoms and the biphenyl structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)10-4-1-8(2-5-10)11-6-3-9(14)7-12(11)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWHZAZRIKQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233480 | |
Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942475-01-6 | |
Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942475-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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